Cas no 929524-50-5 (Methyl 5-amino-2-bromo-4-chlorobenzoate)

Methyl 5-amino-2-bromo-4-chlorobenzoate is a halogenated aromatic ester with a molecular formula of C₈H₇BrClNO₂. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key structural features—a reactive methyl ester group, an amino substituent, and halogen atoms (bromine and chlorine)—enable selective functionalization, making it valuable for constructing complex molecules. The presence of multiple substitution sites allows for regioselective modifications, facilitating the synthesis of diverse derivatives. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined reactivity profile makes it a preferred choice for researchers developing bioactive compounds or fine chemicals requiring precise molecular frameworks.
Methyl 5-amino-2-bromo-4-chlorobenzoate structure
929524-50-5 structure
Product Name:Methyl 5-amino-2-bromo-4-chlorobenzoate
CAS No:929524-50-5
MF:C8H7BrClNO2
MW:264.503680467606
MDL:MFCD12546470
CID:856623
PubChem ID:46739482
Update Time:2025-05-20

Methyl 5-amino-2-bromo-4-chlorobenzoate Chemical and Physical Properties

Names and Identifiers

    • METHYL 5-AMINO-2-BROMO-4-CHLOROBENZOATE
    • Methyl 5-amino-2-bromo-4-chlorobenzoate (ACI)
    • 5-Amino-2-bromo-4-chlorobenzoic acid methyl ester
    • DTXSID10675086
    • D76551
    • DB-352085
    • AKOS015854605
    • 929524-50-5
    • benzoic acid, 5-amino-2-bromo-4-chloro-, methyl ester
    • XUZCITBAERDTOB-UHFFFAOYSA-N
    • CS-16827
    • Methyl5-amino-2-bromo-4-chlorobenzoate
    • EN300-7386040
    • ALBB-028018
    • SCHEMBL2395330
    • MFCD12546470
    • CS-0105552
    • Methyl 5-amino-2-bromo-4-chlorobenzoate
    • MDL: MFCD12546470
    • Inchi: 1S/C8H7BrClNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3
    • InChI Key: XUZCITBAERDTOB-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Br)=CC(Cl)=C(N)C=1)OC

Computed Properties

  • Exact Mass: 262.93500
  • Monoisotopic Mass: 262.93487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32000
  • LogP: 3.05250

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Methyl 5-amino-2-bromo-4-chlorobenzoate Production Method

Production Method 1

Reaction Conditions
Reference
Preparation of novel 1,2-dihydroquinoline derivatives having glucocorticoid receptor binding activity
, World Intellectual Property Organization, , ,

Methyl 5-amino-2-bromo-4-chlorobenzoate Preparation Products

Additional information on Methyl 5-amino-2-bromo-4-chlorobenzoate

Recent Advances in the Study of Methyl 5-amino-2-bromo-4-chlorobenzoate (CAS: 929524-50-5)

Methyl 5-amino-2-bromo-4-chlorobenzoate (CAS: 929524-50-5) is a key intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents and its role as a building block in organic synthesis. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its applications, synthesis methods, and biological activities.

One of the most notable recent studies explored the use of Methyl 5-amino-2-bromo-4-chlorobenzoate as a precursor in the synthesis of kinase inhibitors. Researchers demonstrated that this compound could be efficiently transformed into potent inhibitors targeting specific kinases involved in cancer progression. The study emphasized the compound's versatility and its potential to serve as a scaffold for drug discovery, particularly in oncology.

Another significant development involves the optimization of synthetic routes for Methyl 5-amino-2-bromo-4-chlorobenzoate. A team of chemists reported a novel, high-yield method that reduces the number of steps required for its production while minimizing environmental impact. This advancement is particularly relevant for industrial-scale applications, where efficiency and sustainability are critical considerations.

In addition to its synthetic utility, recent investigations have shed light on the biological properties of Methyl 5-amino-2-bromo-4-chlorobenzoate. Preliminary studies suggest that derivatives of this compound exhibit moderate antimicrobial activity against certain bacterial strains. While further research is needed to fully elucidate its mechanisms of action, these findings open new avenues for the development of antimicrobial agents.

The compound's role in agrochemical research has also been a focal point of recent studies. Researchers have explored its potential as a key intermediate in the synthesis of herbicides and fungicides. Early results indicate that derivatives of Methyl 5-amino-2-bromo-4-chlorobenzoate may offer improved efficacy and reduced environmental toxicity compared to existing agrochemicals.

In conclusion, Methyl 5-amino-2-bromo-4-chlorobenzoate continues to be a compound of significant interest in chemical and biomedical research. Its versatility as a synthetic intermediate and its potential biological activities make it a valuable asset in drug discovery and agrochemical development. Future research is expected to further explore its applications and optimize its synthesis for broader industrial use.

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